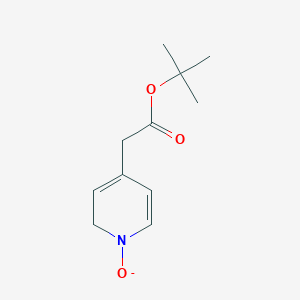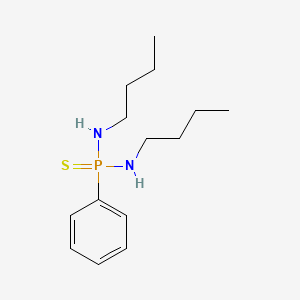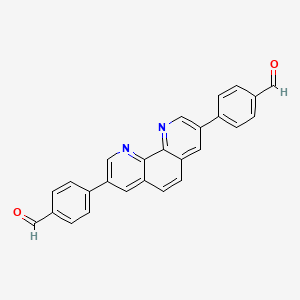
4,4'-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde is an organic compound with the molecular formula C26H16N2O2 and a molecular weight of 388.43 g/mol This compound is characterized by the presence of two benzaldehyde groups attached to a 1,10-phenanthroline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde typically involves multi-step organic reactions. One common method starts with the reaction of 1,10-phenanthroline with benzaldehyde under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenanthroline core can undergo substitution reactions, where functional groups are introduced at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzoic acid.
Reduction: 4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzyl alcohol.
Substitution: Various substituted phenanthroline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde largely depends on its interaction with metal ions. As a ligand, it coordinates with metal ions to form stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or biological activity, depending on the nature of the metal ion and the coordination environment .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(1,10-Phenanthroline-2,9-diyl)dibenzaldehyde: Similar structure but with different substitution positions on the phenanthroline core.
4,4’-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoic acid: Contains additional functional groups that alter its chemical properties.
Uniqueness
4,4’-(1,10-Phenanthroline-3,8-diyl)dibenzaldehyde is unique due to its specific substitution pattern on the phenanthroline core, which influences its coordination behavior with metal ions and its reactivity in various chemical reactions. This uniqueness makes it a valuable compound for research in coordination chemistry and materials science.
Propiedades
Fórmula molecular |
C26H16N2O2 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
4-[8-(4-formylphenyl)-1,10-phenanthrolin-3-yl]benzaldehyde |
InChI |
InChI=1S/C26H16N2O2/c29-15-17-1-5-19(6-2-17)23-11-21-9-10-22-12-24(14-28-26(22)25(21)27-13-23)20-7-3-18(16-30)4-8-20/h1-16H |
Clave InChI |
AOFZLURFUJSCCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=C(C=C5)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride](/img/structure/B14012204.png)
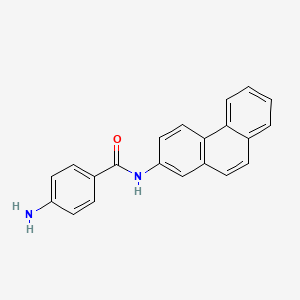
![tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14012218.png)
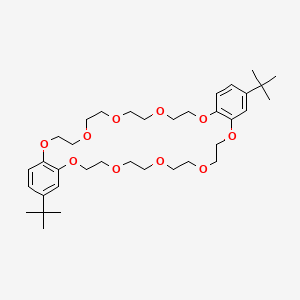
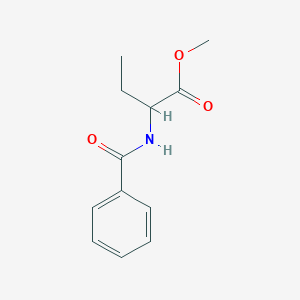
![6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one](/img/structure/B14012237.png)
![(3a'R,4'S,6'R,7'R,7a'S)-4'-((R)-1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydro-4'H-spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-c]pyran]-6',7'-diol](/img/structure/B14012251.png)
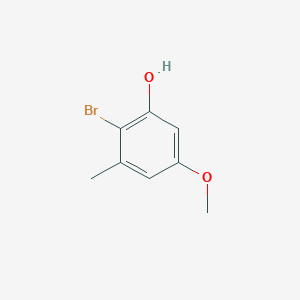

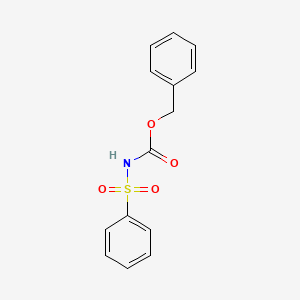
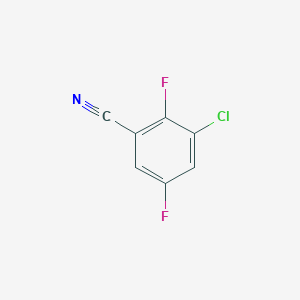
![ethyl 2-[5-[(E)-2-ethoxyvinyl]-2-oxo-4-(trifluoromethyl)-1-pyridyl]-4-methyl-pentanoate](/img/structure/B14012288.png)
